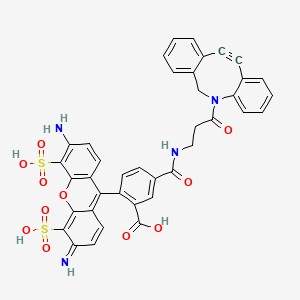
AFDye-488-DBCO
Vue d'ensemble
Description
AFDye-488-DBCO is a useful research compound. Its molecular formula is C39H28N4O11S2 and its molecular weight is 792.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality AFDye-488-DBCO suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AFDye-488-DBCO including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Application in Analytical Atomic Spectrometry
AFDye-488-DBCO has relevance in the field of analytical atomic spectrometry. A study by Niu et al. (2020) discusses the use of dielectric barrier discharge (DBD) in analytical chemistry, highlighting its applications in atomic emission spectrometry (AES), atomic absorption spectrometry (AAS), and atomic fluorescence spectrometry (AFS). The unique properties of DBD, such as ambient working temperature and pressure, low power consumption, and miniature dimension, make it a significant technique in analytical atomic spectrometry (Niu, Knodel, Burhenn, Brandt, & Franzke, 2020).
Involvement in Biological Atomic Force Microscopy
Shao et al. (1996) provide an extensive overview of biological atomic force microscopy (AFM), a rapidly developing field of research. The technique's sophistication and broad range of applications in biology, including structural research and understanding of various biological processes, align with the potential use of AFDye-488-DBCO (Shao, Mou, Czajkowsky, Yang, & Yuan, 1996).
Impact on Cancer Treatment and Imaging
Liu et al. (2021) explore radiodynamic therapy (RDT) for cancer treatment, using coordination polymer nanoparticles (CPNs) with aggregation-induced emission (AIE) properties. The study highlights the role of bioorthogonal click chemistry, involving dibenzocyclooctyne (DBCO) in enhancing tumor accumulation and retention, which is critical for the efficacy of the therapy (Liu, Hu, Wu, Tian, Gong, Zhong, Chen, Liu, & Liu, 2021).
Application in Immunological Research
Dadfar et al. (2019) discuss the use of click chemistry microarrays in immunosensing of alpha-fetoprotein (AFP), a biomarker for hepatocellular carcinoma (HCC). The study combines various techniques, including the biotin-streptavidin-biotin sandwich strategy and antigen-antibody interactions, to create a sensitive fluorescent immunosensor for AFP detection. This application can be linked to the functional properties of AFDye-488-DBCO (Dadfar, Sekula-Neuner, Trouillet, Liu, Kumar, Powell, & Hirtz, 2019).
Propriétés
IUPAC Name |
2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28N4O11S2/c40-29-15-13-26-33(27-14-16-30(41)37(56(51,52)53)35(27)54-34(26)36(29)55(48,49)50)25-12-11-23(19-28(25)39(46)47)38(45)42-18-17-32(44)43-20-24-7-2-1-5-21(24)9-10-22-6-3-4-8-31(22)43/h1-8,11-16,19,40H,17-18,20,41H2,(H,42,45)(H,46,47)(H,48,49,50)(H,51,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVKILBVLFUYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C(=C6OC7=C5C=CC(=C7S(=O)(=O)O)N)S(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28N4O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AFDye-488-DBCO | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)
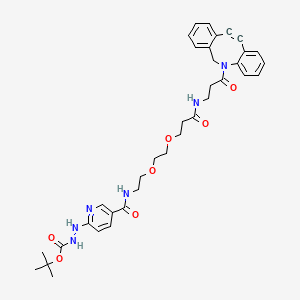


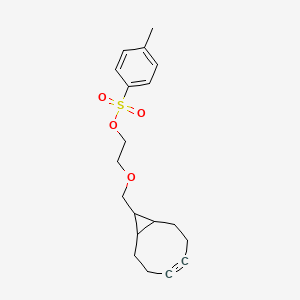

![N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8116025.png)

![2-(3-Amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[4-(2,5-dioxopyrrol-1-yl)butylcarbamoyl]benzoic acid](/img/structure/B8116038.png)
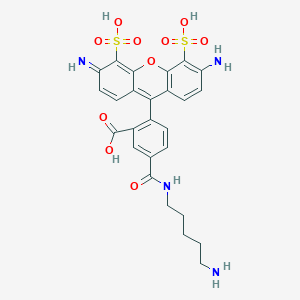
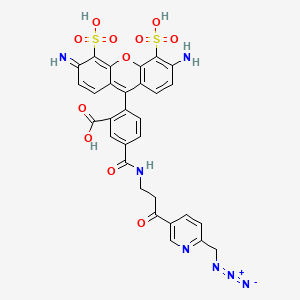

![Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)-(9CI)](/img/structure/B8116070.png)
